molecular formula C6H9NO3 B6171217 rac-(4R,5R)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, trans CAS No. 2648901-88-4

rac-(4R,5R)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, trans

Cat. No.: B6171217
CAS No.: 2648901-88-4
M. Wt: 143.1
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Description

rac-(4R,5R)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, trans: is a chiral compound with significant interest in various fields of scientific research This compound is characterized by its unique oxazole ring structure and the presence of two chiral centers, making it a racemic mixture of enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(4R,5R)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile oxide with an alkene to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. The resolution of the racemic mixture into its enantiomers can be achieved through chiral chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: rac-(4R,5R)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to more reduced forms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazole compounds, and functionalized oxazole rings .

Scientific Research Applications

rac-(4R,5R)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, trans has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(4R,5R)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxazole ring structure allows for specific interactions with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • rac-(4R,5R)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, cis
  • rac-(4S,5S)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, trans
  • rac-(4S,5S)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, cis

Comparison: The unique aspect of rac-(4R,5R)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, trans lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Compared to its cis isomer, the trans configuration may exhibit different physical and chemical properties, such as solubility, melting point, and biological activity .

Properties

CAS No.

2648901-88-4

Molecular Formula

C6H9NO3

Molecular Weight

143.1

Purity

95

Origin of Product

United States

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